![molecular formula C20H21N5O B6073441 1-[2-(4-METHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-3,5-DIMETHYL-1H-PYRAZOLE](/img/structure/B6073441.png)
1-[2-(4-METHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-3,5-DIMETHYL-1H-PYRAZOLE
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Overview
Description
1-[2-(4-METHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-3,5-DIMETHYL-1H-PYRAZOLE is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of 1-[2-(4-METHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-3,5-DIMETHYL-1H-PYRAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with 3,5-dimethylpyrazole under acidic conditions, followed by cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety. Common reagents used in these reactions include halogens, acids, bases, and metal catalysts.
Scientific Research Applications
1-[2-(4-METHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-3,5-DIMETHYL-1H-PYRAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets and pathways. It has been shown to inhibit inflammatory pathways by interacting with proteins such as ATF4 and NF-kB, leading to reduced expression of inflammatory markers . Additionally, it may exert neuroprotective effects by modulating endoplasmic reticulum stress and apoptosis pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines. Compared to these, 1-[2-(4-METHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-3,5-DIMETHYL-1H-PYRAZOLE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity . Other similar compounds include:
- 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo-[1,5-a]pyrimidin-7-amine
- 2-(7-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]-pyrimidin-5-yl)-3-methoxyphenol
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-12-11-18(24-14(3)10-13(2)22-24)25-20(21-12)15(4)19(23-25)16-6-8-17(26-5)9-7-16/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARGCYLPSWASBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)OC)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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